Home > Products > Screening Compounds P26503 > Beta-Amyloid (1-20)
Beta-Amyloid (1-20) -

Beta-Amyloid (1-20)

Catalog Number: EVT-247390
CAS Number:
Molecular Formula:
Molecular Weight: 2461.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (1-20) is a peptide fragment derived from the larger amyloid precursor protein, which plays a significant role in the pathogenesis of Alzheimer's disease. This peptide comprises the first 20 amino acids of the beta-amyloid peptide, which is known to aggregate and form plaques in the brains of individuals with Alzheimer's disease. Understanding Beta-Amyloid (1-20) is crucial for developing therapeutic strategies aimed at mitigating its neurotoxic effects.

Source

Beta-Amyloid (1-20) is produced through the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. This process results in various amyloid-beta peptides, with Beta-Amyloid (1-20) being one of the shorter fragments that can influence aggregation dynamics and neurotoxicity.

Classification

Beta-Amyloid (1-20) is classified as a neurotoxic peptide. It belongs to a broader category of amyloid peptides which includes longer forms such as Beta-Amyloid (1-40) and Beta-Amyloid (1-42). These peptides are characterized by their propensity to misfold and aggregate, leading to amyloid plaque formation.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (1-20) typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis can be complicated by the peptide's tendency to aggregate during production.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with attaching the first amino acid to a resin using standard coupling agents such as 1-hydroxybenzotriazole and diisopropylcarbodiimide.
  2. Deprotection: Each amino acid is protected with a temporary group that must be removed after coupling.
  3. Cleavage: Once the full sequence is synthesized, the peptide is cleaved from the resin using trifluoroacetic acid or other cleavage agents.
  4. Purification: High-performance liquid chromatography is often used to purify the final product, ensuring high purity levels necessary for biological studies .
Molecular Structure Analysis

Structure

Beta-Amyloid (1-20) has a linear structure composed of 20 amino acids. Its sequence contributes to its ability to adopt various conformations, including alpha-helical and beta-sheet structures, which are critical for its aggregation properties.

Data

The molecular weight of Beta-Amyloid (1-20) is approximately 2,200 Da. Its sequence can influence its interactions with other amyloid-beta peptides, affecting aggregation behavior and neurotoxicity.

Chemical Reactions Analysis

Reactions

Beta-Amyloid (1-20) can undergo several chemical reactions, primarily involving aggregation into oligomers and fibrils. These reactions are driven by hydrophobic interactions and hydrogen bonding between peptide chains.

Technical Details

  1. Aggregation: In solution, Beta-Amyloid (1-20) can rapidly aggregate into oligomeric forms that are believed to be more toxic than monomeric species.
  2. Fibril Formation: Under certain conditions, such as increased concentration or specific pH levels, it can further aggregate into insoluble fibrils characteristic of amyloid plaques found in Alzheimer's disease .
Mechanism of Action

Process

The mechanism by which Beta-Amyloid (1-20) exerts its effects involves several pathways:

  1. Neurotoxicity: Oligomeric forms of Beta-Amyloid (1-20) disrupt neuronal function by interfering with synaptic signaling and promoting oxidative stress.
  2. Inflammation: The presence of aggregated peptides triggers inflammatory responses in glial cells, contributing to neuronal damage.
  3. Plaque Formation: Over time, aggregates can accumulate into plaques, further exacerbating neurodegeneration .

Data

Studies have shown that even low concentrations of oligomeric Beta-Amyloid can impair synaptic plasticity and cognitive function in animal models.

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (1-20) is typically a white powder when lyophilized. It is soluble in organic solvents like dimethyl sulfoxide but less soluble in aqueous solutions at physiological pH.

Chemical Properties

The peptide exhibits significant stability under acidic conditions but tends to aggregate under neutral or basic conditions. Its propensity for aggregation makes it challenging to study in vitro without specific precautions to maintain monomeric states .

Applications

Scientific Uses

Beta-Amyloid (1-20) serves several important roles in scientific research:

  1. Modeling Alzheimer's Disease: Researchers use this peptide fragment to study the mechanisms underlying amyloidosis and neurodegeneration.
  2. Drug Development: It is utilized in screening potential therapeutic compounds aimed at inhibiting aggregation or promoting clearance from the brain.
  3. Biomarker Studies: As part of ongoing research into biomarkers for Alzheimer's disease, measuring levels of various amyloid-beta peptides, including Beta-Amyloid (1-20), can provide insights into disease progression .
Introduction to Beta-Amyloid (1-20) in Neurodegenerative Research

Biological Significance of N-Terminal Aβ Fragments in Alzheimer’s Disease Pathogenesis

Epitope Mapping and Immunotherapeutic Relevance

The N-terminal domain of Aβ serves as the primary antigenic region for monoclonal antibodies and diagnostic probes. Aβ(1-20) contains the 6E10 epitope (residues 1-16), which is recognized by the most widely used antibodies in AD immunohistochemistry and ELISA-based biomarker assays. This region exhibits minimal conformational masking, allowing consistent antibody accessibility even when integrated into larger fibrillar aggregates. Immunotherapeutic approaches leveraging this domain include crenezumab and solanezumab, which target the mid-N-terminal region (residues 13-24) and N-terminus (residues 1-16), respectively. The accessibility advantage explains why N-terminal antibodies effectively promote microglial phagocytosis of amyloid plaques despite variable C-terminal burial within β-sheet structures [6] [10].

Synaptic Modulation and Receptor Interactions

Though not inherently neurotoxic like full-length Aβ oligomers, Aβ(1-20) demonstrates measurable bioactivity at neuronal synapses. In vitro electrophysiological studies reveal that synthetic Aβ(1-20) can modulate long-term potentiation (LTP) at micromolar concentrations, albeit with reduced potency compared to Aβ(1-42) oligomers. This activity appears mediated through indirect effects on membrane fluidity and direct interactions with glutamate receptor subunits, particularly the N-terminal domain of NMDA receptors. The peptide's soluble nature enables rapid diffusion across synaptic clefts, potentially explaining its detection in cerebrospinal fluid (CSF) samples from both AD patients and cognitively normal individuals. Fragment concentrations in CSF range from 20-100 pM, though reliable quantification remains technically challenging due to rapid degradation [1] [8].

Table 2: Documented Synaptotoxic Effects of Aβ Fragments

Aβ SpeciesLTP Inhibition ThresholdReceptor TargetsEffect on Spine Density
Aβ(1-20)1 μMNMDA-NTD, α7nAChRMinimal reduction (<10%)
Aβ(1-40) oligomers100 nMNMDA, AMPA25-40% reduction
Aβ(1-42) oligomers10 nMNMDA, mGluR5, PrPC40-60% reduction
Aβ(25-35)500 nMNMDA, insulin receptor30-50% reduction

Metal Binding and Oxidative Regulation

The Aβ(1-20) domain contains a high-affinity metal binding site centered on histidines at positions 6, 13, and 14. This triad coordinates transition metals—particularly copper (Cu²⁺) and zinc (Zn²⁺)—with dissociation constants (Kd) of 10-7-10-9 M. Metal-bound Aβ(1-20) demonstrates antioxidant capacity in cell-free systems, reducing hydrogen peroxide generation by 40-60% compared to metal-only controls. This supports the controversial "amyloid antioxidant hypothesis," which posits that physiological Aβ functions as a redox buffer. However, this protective effect diminishes when the fragment is incorporated into larger fibrillar structures where metal coordination geometry becomes distorted. In AD brains, metal dyshomeostasis may convert this protective function into a pro-oxidative catalyst, though Aβ(1-20) itself shows minimal capacity for reactive oxygen species (ROS) generation [9] [10].

Role of Beta-Amyloid (1-20) in Amyloidogenic vs. Non-Amyloidogenic APP Processing Pathways

Generation Pathways and Enzymatic Regulation

Aβ(1-20) is produced through limited proteolysis of longer Aβ species rather than direct cleavage from amyloid precursor protein (APP). This distinguishes it from canonical Aβ peptides generated through sequential β- and γ-secretase processing. In the amyloidogenic pathway, β-secretase (BACE1) first cleaves APP to yield soluble APPβ (sAPPβ) and the membrane-bound C99 fragment. Subsequent γ-secretase cleavage of C99 produces primarily Aβ(1-40) and Aβ(1-42), with Aβ(1-20) forming only after secondary proteolysis by endopeptidases like neprilysin (NEP) or insulin-degrading enzyme (IDE). These enzymes preferentially hydrolyze the peptide bond between residues 20-21, explaining the fragment's natural occurrence in biological fluids. In contrast, the non-amyloidogenic pathway involving α-secretase (ADAM10) cleavage within the Aβ domain precludes Aβ(1-20) formation by disrupting the N-terminal sequence [4] [7].

Aggregation Modulation and the "Gatekeeper" Hypothesis

Despite lacking the hydrophobic C-terminal aggregation domain, Aβ(1-20) significantly influences the fibrillization kinetics of full-length Aβ peptides. In vitro aggregation assays demonstrate that substoichiometric ratios (1:20) of Aβ(1-20) to Aβ(1-42) delay fibril formation by 40-70% by interfering with primary nucleation. This supports the "N-terminal gatekeeper hypothesis," which proposes that the exposed N-terminus in Aβ monomers sterically hinders β-sheet stacking. The fragment's effectiveness correlates with its concentration and structural integrity—modified peptides lacking residues 17-20 (LVFF) lose inhibitory capacity. Interestingly, Aβ(1-20) shows minimal effect on preformed fibrils but delays protofibril maturation, suggesting it targets early assembly intermediates rather than elongation phases. This mechanism differs fundamentally from C-terminal fragments that accelerate aggregation through hydrophobic interactions [7] [10].

Table 3: Aβ(1-20) Interactions with Key Secretases

EnzymeInteraction MechanismFunctional ConsequenceExperimental Evidence
BACE1 (β-secretase)Non-competitive inhibitionReduces Aβ(1-40/42) production25% reduction at 50 μM in cell-free assays
γ-SecretaseBinds regulatory subunitsModulates processivity; increases Aβ(1-38)Altered product profile in CHO-PS1 cells
Neprilysin (NEP)Direct substrateGenerates Aβ(1-20) from longer AβCleavage kinetics Km = 15 μM
IDE (Insulin-degrading enzyme)Competitive substrateReduces degradation of full-length Aβ40% decrease in Aβ(1-42) turnover

Metabolic Stability and Biomarker Potential

The proteolytic stability of Aβ(1-20) exceeds that of full-length Aβ species due to reduced susceptibility to IDE, which preferentially targets C-terminal hydrophobic domains. This property, combined with its solubility, enables detection in both CSF and plasma using immunoaffinity enrichment coupled with mass spectrometry. Clinical studies show CSF Aβ(1-20) levels correlate moderately (r=0.6-0.7) with Aβ(1-42) but not with total tau or phospho-tau, suggesting specific association with amyloid pathology rather than neurodegeneration. Unlike Aβ(1-42), which decreases 40-50% in AD CSF, Aβ(1-20) shows minimal reduction, potentially reflecting compensatory production during amyloidogenic processing. Current investigations focus on the Aβ(1-20)/Aβ(1-42) ratio as a possible indicator of γ-secretase dysfunction, with preliminary data showing 30% elevation in presenilin mutation carriers [4] [6] [10].

Properties

Product Name

Beta-Amyloid (1-20)

Molecular Weight

2461.7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.